N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S2/c1-25(2)32(28,29)14-8-6-12(7-9-14)18(27)26-10-13(11-26)30-19-24-17-15(20(21,22)23)4-3-5-16(17)31-19/h3-9,13H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVBSIDTPUHFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide, with the CAS number 1421455-56-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 485.5 g/mol. The structure contains a benzenesulfonamide group, a trifluoromethyl group, and a benzo[d]thiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N3O4S2 |
| Molecular Weight | 485.5 g/mol |
| CAS Number | 1421455-56-2 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The incorporation of the trifluoromethyl group and the benzo[d]thiazole moiety is critical for enhancing its biological activity. Detailed synthetic pathways often involve reactions such as nucleophilic substitutions and coupling reactions.
Anticancer Activity
The compound exhibits significant anticancer properties, particularly due to the presence of the benzothiazole and sulfonamide groups. Research indicates that derivatives of benzothiazole have shown remarkable anticancer activity against various cell lines:
- Cell Lines Tested :
- Leukemia
- Non-small cell lung cancer
- Colon cancer
- Melanoma
- Ovarian cancer
In studies, compounds with similar structures demonstrated log GI50 values ranging from -5.48 to -5.56 across different cancer cell lines, indicating potent anticancer effects .
Antimicrobial Properties
The benzothiazole derivatives have also been studied for their antimicrobial activities. The presence of the thiadiazole moiety enhances these properties, making them effective against various bacterial strains. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Case Studies
- Anticonvulsant Activity : A series of studies have evaluated the anticonvulsant properties of compounds containing benzothiazole scaffolds. In one study, compounds were tested using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) methods to assess their efficacy in preventing seizures .
- Neurotoxicity Assessment : The neurotoxic effects were evaluated using rotarod tests in animal models. Results indicated that certain derivatives exhibited low neurotoxicity while maintaining anticonvulsant efficacy .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide. Compounds containing the benzothiazole moiety have shown significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, derivatives with a thiazole nucleus demonstrated high antitubercular activity with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL .
Anticonvulsant Properties
The compound's structural elements suggest potential anticonvulsant activity. Research indicates that benzothiazole derivatives can modulate GABAergic neurotransmission, which is crucial in seizure control. Compounds exhibiting this activity have been evaluated through the maximal electroshock (MES) test, showcasing promising results .
Cancer Research
The incorporation of azetidine and sulfonamide functionalities into the compound structure has led to investigations into its anticancer properties. Studies have reported that certain benzothiazole derivatives exhibit selective cytotoxicity towards cancer cell lines, making them candidates for further development as anticancer agents .
Drug Design and Development
The unique combination of trifluoromethyl and azetidine groups in this compound allows for the exploration of structure-activity relationships (SAR). This is essential in drug design to optimize efficacy and reduce toxicity profiles .
Polymeric Systems
Due to its chemical stability and functional groups, this compound can be utilized in developing polymeric materials with specific properties such as enhanced thermal stability and chemical resistance. The incorporation of sulfonamide groups into polymer matrices has been shown to improve mechanical properties and thermal degradation profiles .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
Spectroscopic Properties
Preparation Methods
Electrosynthetic Route
A green electrochemical method enables benzothiazole formation via cyclization of phenylthiourea derivatives:
- Phenylthiourea Preparation :
Electrochemical Cyclization :
Hydrolysis to 2-Hydroxy Derivative :
Preparation of Azetidine-1-carbonyl Chloride
Azetidine-1-carbonyl chloride is synthesized via:
- Azetidine Carboxylation :
Synthesis of N,N-Dimethyl-4-carboxybenzenesulfonamide
Sulfonylation and Dimethylation
- Sulfonation :
- 4-Aminobenzoic acid is treated with chlorosulfonic acid to form 4-sulfamoylbenzoic acid.
- Dimethylation :
Final Coupling Reactions
Stepwise Assembly
Azetidine-Benzenesulfonamide Coupling :
SNAr with Benzothiazol-2-ol :
One-Pot Coupling (Patent Route)
A patent method streamlines the process using preformed intermediates:
- Reagents :
- 4-(Trifluoromethyl)benzo[d]thiazol-2-ol (1.2 equiv)
- N,N-Dimethyl-4-(azetidine-1-carbonyl)benzenesulfonamide (1.0 equiv)
- K2CO3 (2.5 equiv), DMF, 80°C, 24 hours.
- Yield : ~65% after column chromatography.
Optimization and Challenges
Solvent and Base Selection
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the target compound.
- Recrystallization : Ethanol/water mixtures improve purity (>98% by HPLC).
Analytical Data and Characterization
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H18F3N3O4S2 | |
| Molecular Weight | 485.5 g/mol | |
| Melting Point | Not reported | |
| HPLC Purity | >98% |
Q & A
Basic: How to optimize reaction conditions for synthesizing the sulfonamide core of this compound?
Answer:
The sulfonamide group is typically introduced via nucleophilic substitution between a sulfonyl chloride intermediate and an amine. For example, in analogous compounds, reaction conditions involve:
- Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) for high solubility of aromatic intermediates .
- Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃) to neutralize HCl byproducts .
- Temperature: Room temperature (20–25°C) for 12–24 hours to ensure complete conversion .
- Purification: Flash chromatography using ethyl acetate/hexane gradients (1:2 to 1:1) to isolate the product .
Key validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and ¹H/¹³C NMR .
Advanced: How to troubleshoot low yields during azetidine-1-carbonyl coupling?
Answer:
Low yields in azetidine coupling often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Activation: Pre-activate the carboxylic acid with HATU or EDCI in dry DMF to enhance electrophilicity .
- Temperature control: Perform the reaction at 0–5°C to minimize decomposition of the azetidine ring .
- Stoichiometry: Use a 1.2–1.5 molar excess of the azetidine derivative to drive the reaction .
- By-product analysis: Characterize side products (e.g., hydrolyzed intermediates) via LC-MS to adjust protecting groups .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the benzo[d]thiazole and azetidine moieties (e.g., δ 7.8–8.2 ppm for thiazole protons) .
- Mass spectrometry (HRMS): Validate molecular weight within 3 ppm error .
- HPLC: Ensure >95% purity using a C18 column with acetonitrile/water gradients .
- X-ray crystallography (if crystalline): Resolve conformational ambiguities in the sulfonamide and carbonyl linkages .
Advanced: How to address discrepancies in biological activity data across cell-based assays?
Answer:
Contradictory activity data (e.g., IC₅₀ variability) may arise from:
- Solubility issues: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and verify solubility in assay buffers via dynamic light scattering (DLS) .
- Metabolic instability: Perform microsomal stability assays (e.g., mouse liver microsomes) to identify rapid degradation pathways .
- Off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
Case study: Analogous benzo[d]thiazole derivatives showed improved reproducibility after optimizing serum-free pre-incubation .
Basic: What functional groups in this compound are prone to hydrolysis or oxidation?
Answer:
- Azetidine ring: Susceptible to acid-catalyzed ring-opening; stabilize with pH 7–8 buffers .
- Sulfonamide group: Hydrolyzed under strong acidic/basic conditions; avoid prolonged exposure to pH <2 or >10 .
- Trifluoromethyl group: Stable under most conditions but may undergo radical-mediated degradation under UV light .
Preventive measures: Store the compound at –20°C in amber vials under inert gas (N₂/Ar) .
Advanced: How to design structure-activity relationship (SAR) studies for the benzo[d]thiazole moiety?
Answer:
- Core modifications: Synthesize analogs with substituents at the 4-position (e.g., –CF₃ → –Cl, –OCH₃) to assess electronic effects .
- Bioisosteric replacement: Replace benzo[d]thiazole with indole or benzoxazole to evaluate steric tolerance .
- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/logP with target binding (e.g., kinase inhibition) .
Data interpretation: Compare IC₅₀ values and ligand efficiency metrics (LE, LLE) to prioritize analogs .
Basic: How to evaluate the compound’s stability under physiological conditions?
Answer:
- Plasma stability: Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound via LC-MS/MS .
- pH stability: Test in buffers (pH 1–10) for 24 hours; monitor degradation by HPLC .
- Light sensitivity: Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products .
Advanced: How to resolve spectral overlaps in ¹H NMR for the N,N-dimethylsulfamoyl group?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
